2-Chloro-1,3-benzothiazole-4-sulfonyl chloride
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Overview
Description
2-Chloro-1,3-benzothiazole-4-sulfonyl chloride is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its reactivity and is used in various chemical reactions and applications, particularly in the field of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-benzothiazole-4-sulfonyl chloride typically involves the chlorination of 1,3-benzothiazole-4-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction conditions usually require refluxing the mixture to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure safety and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-benzothiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: It can react with amines to form sulfonamide derivatives.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Condensation Reactions: These reactions often require the presence of a base such as triethylamine (TEA) to facilitate the formation of sulfonamide bonds.
Major Products Formed
Sulfonamides: Formed through reactions with amines.
Thioethers: Formed through reactions with thiols.
Scientific Research Applications
2-Chloro-1,3-benzothiazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-benzothiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The chlorine atom attached to the sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-benzothiazole-4-sulfonic acid: Similar structure but lacks the sulfonyl chloride group.
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole: Another sulfonyl chloride derivative with a different heterocyclic ring system.
Uniqueness
2-Chloro-1,3-benzothiazole-4-sulfonyl chloride is unique due to its specific reactivity and the presence of both a chloro and sulfonyl chloride group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C7H3Cl2NO2S2 |
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Molecular Weight |
268.1 g/mol |
IUPAC Name |
2-chloro-1,3-benzothiazole-4-sulfonyl chloride |
InChI |
InChI=1S/C7H3Cl2NO2S2/c8-7-10-6-4(13-7)2-1-3-5(6)14(9,11)12/h1-3H |
InChI Key |
XSABGBKSSJWSNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=C(S2)Cl |
Origin of Product |
United States |
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